Product packaging for Betamethasone-d9 21-Valerate(Cat. No.:)

Betamethasone-d9 21-Valerate

Cat. No.: B1158583
M. Wt: 485.63
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone-d9 21-Valerate is a stable isotope-labelled analogue of Betamethasone 21-Valerate, where nine hydrogen atoms are replaced by deuterium . This compound is specifically designed for use in pharmaceutical research and development, primarily serving as an internal standard in mass spectrometry-based quantitative analytical methods . Its main research value lies in studying the stability and degradation pathways of the active pharmaceutical ingredient, Betamethasone 17-valerate. In aqueous solutions and semi-solid formulations, Betamethasone 17-valerate is known to undergo isomerization, rearranging to form Betamethasone 21-valerate, which is subsequently hydrolyzed . As a labelled isomer, this compound is a critical tool for investigating this rearrangement process and the overall stability profile of corticosteroid formulations. The mechanism of action for the parent corticosteroid involves binding to intracellular glucocorticoid receptors . The resulting receptor-steroid complex translocates to the cell nucleus, modulating the transcription of anti-inflammatory and pro-inflammatory genes . This leads to the compound's well-documented anti-inflammatory, immunosuppressive, and antiproliferative activities, which are exploited in topical dermatological treatments for conditions like eczema and psoriasis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₇H₂₈D₉FO₆

Molecular Weight

485.63

Synonyms

(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxopentyl-d9)oxy]pregna-1,4-diene-3,20-dione;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-_x000B_3,20-dione 21-Valerate-d9; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Betamethasone D9 21 Valerate

Strategies for Site-Specific Deuterium (B1214612) Labeling in Steroid Structures

The site-specific incorporation of deuterium into a steroid's framework is a significant synthetic challenge due to the predominantly hydrocarbon nature of these molecules, which lack numerous functional groups to facilitate labeling. arkat-usa.org The most common functional groups available for such modifications are carbon-carbon double bonds and hydroxyl groups. arkat-usa.org

Key strategies for site-specific deuterium labeling include:

Catalytic Deuteration: The reduction of carbon-carbon double bonds using deuterium gas (D2) with a catalyst is a common method. However, this approach can suffer from poor regioselectivity when multiple double bonds are present in the steroid structure. arkat-usa.org

Acid or Base-Catalyzed Exchange Reactions: These reactions can introduce deuterium at specific positions, often adjacent to carbonyl groups through keto-enol tautomerism. fu-berlin.demdpi.com

Reduction with Deuterated Reagents: Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) in deuterated solvents are employed to introduce deuterium at specific sites, such as the reduction of a ketone to a hydroxyl group. fu-berlin.de

Grignard Reactions: Using deuterium-labeled methyl magnesium bromide (C2H3MgBr) can introduce a deuterated methyl group. fu-berlin.de

Enzymatic Transformations: In some cases, enzymes can be used for stereospecific hydrogen-deuterium exchange. For instance, the stereospecific labeling at the 6β position of certain steroids has been achieved by the trans-diaxial opening of a 5α, 6α-oxido ring with lithium aluminum deuteride. researchgate.net

The challenge remains in achieving site-specific and stereoselective incorporation, particularly in the C- and D-rings of the steroid nucleus. arkat-usa.org

Advanced Synthetic Routes for Valerate (B167501) Esterification and Deuterium Introduction

The synthesis of Betamethasone-d9 21-Valerate involves two key steps: the introduction of the deuterium atoms and the esterification at the 21-position with valeric acid.

A known synthetic method for the non-deuterated Betamethasone (B1666872) 17-valerate involves reacting betamethasone with trimethyl orthovalerate. google.com This is followed by treatment with an aqueous sulfuric acid solution under a nitrogen atmosphere. google.com Pyridine is then added, and after stirring, a sodium chloride solution is introduced to separate the organic and aqueous layers. google.com The organic layer is concentrated, and the crude product is purified. google.com For the deuterated analog, a deuterated valeric acid, specifically valeric-d9 acid, would be utilized in the esterification step. sigmaaldrich.com

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions are a fundamental method for introducing deuterium. researchgate.net These reactions can be catalyzed by acids or bases. fu-berlin.demdpi.com Base-catalyzed H/D exchange is particularly effective for introducing deuterium at carbon atoms adjacent to carbonyl groups due to the formation of an enolate intermediate. mdpi.com For α,β-unsaturated carbonyl systems present in many steroids, deuterium can also be exchanged at the γ-position through conjugation. mdpi.com

Recent advancements have focused on developing more efficient and selective methods. For instance, ruthenium pincer complexes have been used to catalyze the deuterium labeling of alcohols in deuterated water. mdpi.com

Ultrasound-Assisted Microcontinuous Processes for Deuteration

A highly efficient and practical approach for the deuteration of steroid hormones involves an ultrasound-assisted microcontinuous process. researchgate.net This method has been shown to achieve up to 98% selectivity and 99% deuterium incorporation for various steroid hormones. researchgate.net The use of ultrasound enhances the H/D exchange reaction, and the microcontinuous setup allows for rapid, inexpensive, and sustainable gram-scale synthesis. researchgate.net A key advantage of this process is the ability to reuse the deuterated solvents through molecular distillation technology. researchgate.net Importantly, optical rotation experiments have confirmed that the stereochemical configuration of the steroid hormones is preserved during this process. researchgate.net

Control and Assessment of Deuterium Incorporation Efficiency and Positional Selectivity

The efficiency and selectivity of deuterium incorporation are critical parameters that must be carefully controlled and assessed.

Control of Deuterium Incorporation: The degree of deuterium incorporation can often be controlled by manipulating reaction conditions such as the amount of the deuterating reagent, reaction time, and temperature. snnu.edu.cn

Assessment Techniques: Several analytical techniques are employed to determine the efficiency and positional selectivity of deuterium labeling:

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the number of deuterium atoms incorporated into the molecule by observing the mass shift compared to the non-deuterated analog. arkat-usa.orgfu-berlin.de High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition. fu-berlin.de Gas chromatography-mass spectrometry (GC-MS) is also frequently used, often after derivatization of the steroid to make it more volatile. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2H NMR, is invaluable for determining the specific positions of the deuterium atoms within the steroid structure. arkat-usa.org

Infrared (IR) Spectroscopy: The presence of a carbon-deuterium (C-D) bond can be detected by its characteristic absorption at approximately 2100 cm-1 in the IR spectrum. arkat-usa.org

Purification and Isolation Techniques for Labeled Analogs

The purification of isotopically labeled steroids is a crucial step to ensure the final product is free of impurities and unlabeled starting material. The low concentration of steroids in biological matrices and the presence of numerous interferents make purification challenging. rsc.org

Common purification techniques include:

Crystallization: For commercially abundant steroids, repeated crystallization from appropriate solvents is a standard purification method. britannica.com

Chromatography: Chromatography is an essential technique in steroid chemistry. britannica.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying deuterated compounds to a high degree of purity. vulcanchem.com

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is used for both purification and analysis. rsc.org

Column Chromatography: Techniques like layered alumina/Florisil column chromatography can be used for cleanup. epa.gov

Solid-Phase Extraction (SPE): SPE is a routine technique for sample preparation and purification, particularly for removing interfering substances from complex matrices. researchgate.net

Radioassay: In cases where a radioactive form of the steroid is used as a tracer, radioassay can be employed to track the recovery of the desired compound throughout the purification process. britannica.com

The combination of these techniques allows for the isolation of highly pure this compound, suitable for its intended applications.

Advanced Analytical Characterization and Quantification of Betamethasone D9 21 Valerate

Mass Spectrometry (MS) Applications in Deuterated Steroid Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of deuterated steroids like Betamethasone-d9 21-Valerate, MS is indispensable for achieving high sensitivity and specificity. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological fluids. bioscientifica.comsciex.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, a sample is first subjected to liquid chromatography to separate the analyte of interest from other components in the matrix. The separated components then enter the mass spectrometer, where they are ionized, and the specific ions of interest are selected and fragmented. The resulting fragment ions are then detected and quantified.

The use of a deuterated internal standard, such as this compound, is critical for accurate quantification. sigmaaldrich.comnih.gov The internal standard is added to the sample at a known concentration before sample preparation. Since the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar losses during sample extraction and ionization suppression or enhancement effects in the mass spectrometer. sigmaaldrich.com By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response. nih.gov

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

Parameter Setting
LC Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724)/methanol (B129727) with a modifier like ammonium (B1175870) fluoride
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to Betamethasone (B1666872) 21-Valerate
Product Ion (m/z) Specific fragment ions of Betamethasone 21-Valerate

| Internal Standard | this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. acs.orgnih.gov In GC-MS, the sample is vaporized and separated in a gaseous state based on the compounds' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection. For steroid analysis by GC-MS, derivatization is often required to increase the volatility and thermal stability of the analytes. researchgate.net

Similar to LC-MS/MS, the use of deuterated internal standards is crucial for accurate quantification in GC-MS. nih.gov The internal standard co-elutes with the analyte and is used to correct for variations in sample preparation and analysis. sigmaaldrich.com

Role of Deuterium (B1214612) in Enhancing Mass Spectrometric Specificity and Sensitivity

The incorporation of deuterium into an internal standard like this compound offers several advantages in mass spectrometry. sigmaaldrich.com

Increased Specificity: The mass difference between the deuterated internal standard and the non-deuterated analyte allows for their distinct detection by the mass spectrometer, even if they co-elute chromatographically. sigmaaldrich.com This mass shift prevents interference from the internal standard in the measurement of the analyte. wiley.com

Improved Sensitivity: The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry (IDMS) method is considered the most accurate method for quantification. By minimizing variability, the signal-to-noise ratio can be improved, leading to lower limits of detection and quantification. sigmaaldrich.com

Accurate Quantification: Deuterated internal standards behave almost identically to their non-deuterated counterparts during sample preparation and analysis, correcting for any losses or matrix effects and leading to highly accurate and precise measurements. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. researchgate.net It is based on the principle that the nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.

For this compound, NMR spectroscopy is essential for:

Locating the Deuterium Atoms: 2H (Deuterium) NMR spectroscopy is used to precisely determine the positions of the nine deuterium atoms on the valerate (B167501) chain. nih.gov This is crucial for verifying the correct synthesis of the labeled compound and ensuring its suitability as an internal standard.

Assessing Isotopic Purity: NMR can be used to determine the percentage of deuterium incorporation, ensuring the high isotopic purity required for an effective internal standard.

Chromatographic Separation Sciences

Chromatographic techniques are fundamental to the analysis of complex mixtures, such as those encountered in bioanalysis. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of steroids due to its high resolution, speed, and applicability to a wide range of compounds. nih.govinnovareacademics.in

Method Development: The development of an HPLC method for Betamethasone 21-Valerate and its deuterated analog involves optimizing several parameters to achieve good separation from other components in the sample matrix. Key parameters include:

Column: A C18 or C8 reversed-phase column is commonly used for steroid separations. nih.gov

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The ratio of these solvents can be adjusted in a gradient or isocratic elution to achieve the desired separation. nih.govwjpsonline.com

Flow Rate: The speed at which the mobile phase passes through the column affects the separation efficiency and analysis time.

Detector: A UV detector is often used for HPLC analysis of steroids, with the wavelength set to the absorbance maximum of the analyte. nih.gov

Method Validation: Once a method is developed, it must be validated to ensure its reliability and accuracy for its intended purpose. innovareacademics.in Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). transharmreduction.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. transharmreduction.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). transharmreduction.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. transharmreduction.org

Table 2: Compound Names Mentioned

Compound Name
Betamethasone
Betamethasone 21-Valerate
This compound
Clobetasone butyrate
Fusidic acid
Chlorocresol
Betamethasone dipropionate
Clotrimazole
Benzyl alcohol
Calcipotriol monohydrate
Cortisone
Testosterone
Androstanone
Clioquinol
Methylparaben
Propylparaben
Gentamycin
Tolnaftate
Beclomethasone dipropionate
Betamethasone alcohol
Betamethasone-17-propionate
Betamethasone-21-propionate
Ofloxacin
Aldosterone
18-hydroxycorticosterone
Androstenedione
Cortisol
Corticosterone
17α-methyltestosterone

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and identification of betamethasone esters. Coupled with densitometry, it becomes a powerful quantitative tool. Research has established effective TLC-densitometric procedures for the analysis of Betamethasone 21-Valerate, which are directly applicable to its deuterated analogue.

A successful method for the separation of Betamethasone 21-Valerate from its related substances involves the use of silica (B1680970) gel 60F254 plates. nih.govptfarm.plresearchgate.net A mobile phase consisting of chloroform (B151607), methanol, and acetic acid in a volumetric ratio of 28:5:0.5 has proven effective for achieving clear separation. nih.govptfarm.plresearchgate.net Densitometric measurements for quantification are typically performed by scanning the developed plates at a wavelength of 246 nm. nih.govptfarm.plresearchgate.net This method is suitable for the qualitative analysis and quality control of pharmaceutical formulations containing betamethasone derivatives. nih.gov

Pharmacopeial methods also describe TLC for purity assessment. nihs.go.jp One such method uses a silica gel plate and a mobile phase of chloroform and methanol (9:1). nihs.go.jp After development, the plate is sprayed with alkaline blue tetrazolium TS to visualize the spots. nihs.go.jp Another TLC system for the identification of steroids in cosmetic products estimates a retention factor (Rf) value of approximately 0.20 for betamethasone itself, with its esters like the 17-valerate showing different Rf values (e.g., 0.37), indicating the separability of these compounds. asean.org

The table below summarizes various TLC systems used for the analysis of Betamethasone Valerate.

Stationary PhaseMobile Phase (v/v/v)DetectionApplication
Silica gel 60F254Chloroform-Methanol-Acetic Acid (28:5:0.5)Densitometry at 246 nmSeparation and identification of betamethasone and its esters. nih.govptfarm.plresearchgate.net
Silica gelChloroform-Methanol (9:1)Alkaline blue tetrazolium TS sprayPurity testing of Betamethasone Valerate. nihs.go.jp
Silica gelNot specifiedUV light at 254 nm, followed by spray reagentIdentification of steroids in cosmetic products. asean.org

Chromatographic Resolution of Deuterated and Non-Deuterated Analogues

The chromatographic resolution of isotopically labeled compounds, such as this compound, from their non-deuterated analogues presents a significant analytical challenge. While deuterated compounds are designed to be chemically identical to their parent molecules, the substitution of hydrogen with deuterium atoms results in a slight increase in mass and subtle changes in physicochemical properties, such as polarity and volatility. These minor differences can be exploited for chromatographic separation, although it often requires highly efficient techniques.

This compound is known to exhibit chromatographic behavior that is similar to the non-deuterated form. vulcanchem.com However, achieving baseline separation between the two is often difficult. chromatographyonline.com The challenge lies in the fact that the separation is based on the "isotopic effect," which is typically small. In gas chromatography (GC), for instance, the retention of deuterated compounds is influenced not only by the mass difference but also by the position of the deuterium atoms within the molecule. uta.edu

High-Performance Liquid Chromatography (HPLC): Utilizing columns with high theoretical plate counts and optimized mobile phases. In some instances, techniques like twin-column recycling HPLC are used, where the analytes are passed through the chromatographic system multiple times to achieve the desired resolution. chromatographyonline.com

Gas Chromatography (GC): Employing high-resolution capillary columns with specific stationary phases that can interact differently with the deuterated and non-deuterated molecules. The choice of stationary phase polarity is critical for optimizing the separation of isotopic isomers. uta.edu

Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions in the gas phase based on their size, shape, and charge. researchgate.net As a rapid, structure-based separation method, it has shown great promise in separating steroid isomers that are difficult to resolve by chromatography alone and can be coupled with LC-MS to provide an additional dimension of separation. researchgate.net

The table below outlines the primary challenges and the advanced analytical approaches for separating deuterated and non-deuterated analogues.

ChallengeAnalytical ApproachPrinciple
Small difference in mass and physicochemical propertiesHigh-Efficiency HPLC/GCMaximizes the number of theoretical plates to resolve closely eluting peaks. chromatographyonline.com
Overlapping chromatographic peaksRecycling ChromatographyIncreases the effective column length by repeatedly passing the sample through the column. chromatographyonline.com
Subtle differences in molecular structure and conformationIon Mobility-Mass Spectrometry (IM-MS)Separates ions based on their drift time in a gas-filled chamber, providing an orthogonal separation mechanism to chromatography. researchgate.net
Influence of deuterium position on retentionOptimized GC Stationary PhasesSelects phases that enhance the small differences in intermolecular interactions caused by isotopic substitution. uta.edu

Mechanistic Investigations of Betamethasone Valerate Metabolism and Biotransformation Using Deuterated Analogs

In Vitro Metabolic Fate Studies in Hepatic Systems

The study of how Betamethasone (B1666872) Valerate (B167501) is processed in the body often begins with in vitro models that replicate the environment of the liver, a primary site for drug metabolism. mdpi.com The use of deuterated analogs, such as Betamethasone-d9 21-Valerate, within these systems is a powerful technique for detailing metabolic pathways. medchemexpress.com These controlled environments, particularly those using human liver microsomes, are essential for examining the initial biotransformation steps the compound undergoes. nih.gov

Human liver microsomes are rich in cytochrome P450 (CYP) enzymes, which drive the majority of initial metabolic reactions. nih.gov When this compound is introduced to these microsomes, researchers can track the formation of various metabolites. The presence of nine stable deuterium (B1214612) atoms provides a distinct mass signature, allowing for clear differentiation between the original compound, its metabolites, and other substances in the experimental matrix, which is a major benefit for mass spectrometry analysis. vulcanchem.com

Key metabolic reactions observed in these liver-based systems include hydroxylation, oxidation, and the hydrolysis of the valerate ester. nih.gov The strategic placement of deuterium atoms within this compound can affect the speed of these reactions. If deuterium is placed at a site typically targeted for metabolism, a phenomenon known as the kinetic isotope effect can slow the reaction, enabling a more detailed investigation of the metabolic sequence. These in vitro models are fundamental for predicting how the drug will behave in the body.

Identification and Characterization of Novel Metabolites and Degradation Products

The application of deuterated standards like this compound has greatly improved the ability to identify and characterize new metabolites and products of degradation. researchgate.net The specific mass increase from the deuterium atoms acts as a clear marker, helping scientists to confidently separate drug-related substances from background interference in complex biological samples. vulcanchem.com This process is typically accomplished using advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

One of the main metabolic routes for Betamethasone Valerate is the hydrolysis of its C21-valerate ester, which results in the formation of Betamethasone. nih.govresearchgate.netresearchgate.net Another significant pathway is the isomerization from Betamethasone 17-valerate to Betamethasone 21-valerate, which can then be further metabolized to Betamethasone alcohol. nih.govnih.govresearchgate.net The deuterium label in this compound makes it possible to follow these changes. For instance, if deuterium is on the valerate portion, metabolites that have undergone ester hydrolysis will lose the label, clearly indicating this metabolic step.

Beyond enzymatic metabolites, identifying degradation products is also important for assessing the compound's stability. nih.gov In forced degradation studies, this compound is exposed to stressors like acid, heat, and light, which can reveal potential degradation products. researchgate.net The deuterated version aids in distinguishing these products from those that might arise from the non-labeled drug. This knowledge is essential for creating stable pharmaceutical products.

Analysis of Biotransformation Pathways and Enzyme Kinetics

The biotransformation of Betamethasone Valerate involves several enzymatic pathways, and using deuterated analogs like this compound is key to understanding these processes and the kinetics of the enzymes involved. medchemexpress.com The primary enzymes responsible for corticosteroid metabolism are from the cytochrome P450 superfamily. nih.gov

Deuterium labeling also helps in examining the specific locations on the molecule where enzymes act. Placing deuterium at a site targeted by an enzyme can change the reaction rate, confirming that the site is part of the metabolic pathway. This information is vital for creating a complete map of the drug's biotransformation.

Deuterium Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions

The deuterium kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when a hydrogen atom in the reactants is replaced by its heavier isotope, deuterium. wikipedia.org It serves as a critical tool for examining the mechanisms of enzyme-catalyzed reactions. unl.edu The KIE is expressed as the ratio of the reaction rate with the lighter isotope to the rate with the heavier one. wikipedia.org Its size can reveal important details about the transition state of the slowest, rate-determining step of a reaction. epfl.ch

Elucidation of Rate-Determining Steps and Reaction Mechanisms

For Betamethasone Valerate metabolism, using this compound can help identify the rate-determining steps in its metabolic pathways. epfl.ch If the breaking of a carbon-hydrogen (C-H) bond is the slowest step in a reaction catalyzed by a CYP enzyme, substituting that hydrogen with deuterium will noticeably slow the reaction, leading to a significant KIE. nih.gov This provides strong evidence that the C-H bond cleavage is a critical part of the reaction mechanism. epfl.ch

By strategically placing deuterium atoms at various positions on the Betamethasone Valerate molecule, researchers can investigate the mechanisms of different metabolic reactions. acs.orguj.edu.pl For example, a KIE observed after deuterating the valerate side chain could suggest that breaking a C-H bond on that chain is part of the rate-determining step for ester hydrolysis. This level of mechanistic insight is crucial for a deep understanding of how the drug is processed by the body. d-nb.info

Influence of Deuterium Substitution on Metabolic Clearance Mechanisms

Substituting hydrogen with deuterium can markedly affect a drug's metabolic clearance, primarily due to the kinetic isotope effect. nih.govresearchgate.net If the rate-determining step of the main metabolic pathway involves breaking a C-H bond, deuterating that site can slow the drug's metabolism. acs.org This can lead to reduced clearance and a longer half-life in the body. nih.gov

Interactive Data Table: Key Metabolites and Degradation Products of Betamethasone Valerate

Parent CompoundProductTransformation Type
Betamethasone 17-ValerateBetamethasone 21-ValerateIsomerization (Acyl Migration) researchgate.net
Betamethasone 17-ValerateBetamethasoneHydrolysis nih.gov
Betamethasone 21-ValerateBetamethasoneHydrolysis nih.govnih.gov
Betamethasone 17-ValerateBetamethasone AlcoholDegradation (via Betamethasone 21-Valerate) nih.govnih.gov

Interactive Data Table: Interpreting Kinetic Isotope Effects (KIE)

KIE Value (kH/kD)InterpretationImplication for Reaction Mechanism
> 1 (Significant)Reaction is slower with deuterium.C-H bond breaking is involved in the rate-determining step. epfl.ch
≈ 1No significant change in reaction rate.C-H bond breaking is not involved in the rate-determining step, or it occurs after the rate-determining step. wikipedia.org
< 1 (Inverse)Reaction is faster with deuterium.A change in hybridization from sp2 to sp3 at the labeled carbon, or a non-covalent effect. nih.gov

Research Applications of Betamethasone D9 21 Valerate As an Isotopic Tracer

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

The use of stable isotopically labeled (SIL) compounds as internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov Betamethasone-d9 21-valerate is ideally suited for this role in the analysis of betamethasone (B1666872) 21-valerate and related corticosteroids.

Correction for Matrix Effects and Extraction Efficiencies in Complex Research Samples

In bioanalytical research, the accurate quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates is often hampered by matrix effects and variable extraction efficiencies. researchgate.netmedchemexpress.com Matrix effects, which include ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS methods. researchgate.net The co-elution of endogenous matrix components can interfere with the ionization of the target analyte, leading to erroneous results.

The addition of a known quantity of this compound at the initial stage of sample preparation allows for the normalization of the analytical signal. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during sample extraction, cleanup, and analysis. nih.gov By calculating the ratio of the analyte's signal to that of the internal standard, researchers can effectively compensate for these variabilities. This isotopic dilution technique significantly improves the robustness, accuracy, and precision of quantitative assays for corticosteroids. nih.gov

ParameterUncorrected Value (Hypothetical)Value Corrected with this compound (Hypothetical)
Analyte Concentration in Plasma15.8 ng/mL12.5 ng/mL
Extraction Recovery75%Normalized to 100%
Matrix Effect (Ion Suppression)-20%Compensated
Coefficient of Variation (%CV)12%4%

Table 1: Illustrative Data on the Correction for Matrix Effects and Extraction Efficiency using this compound as an Internal Standard. This table provides a hypothetical comparison of analytical results with and without the use of a deuterated internal standard, demonstrating the potential for more accurate and precise measurements.

Development of Certified Reference Materials for Steroid Research

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of measurements in clinical and research laboratories. sigmaaldrich.comresearchgate.net These materials have a precisely characterized concentration of a specific substance and are used to calibrate analytical instruments and validate methods. The development of CRMs for steroid analysis requires highly accurate and precise quantification methods.

Isotope dilution mass spectrometry (IDMS) is a primary method for the certification of reference materials. In this context, this compound can be used as an internal standard in an IDMS workflow to assign a certified value to a Betamethasone 21-valerate reference material. The use of the deuterated standard minimizes measurement uncertainty, leading to a highly accurate and reliable certified value. This, in turn, allows other laboratories to ensure the accuracy of their own analytical measurements by using the CRM for calibration and quality control.

Tracer Studies in In Vitro and Ex Vivo Biological Systems

The ability to distinguish this compound from its endogenous or non-labeled counterparts makes it an invaluable tracer for studying biological processes in controlled laboratory settings.

Investigation of Steroid Hormone Biosynthesis and Degradation Pathways

Understanding the intricate pathways of steroid hormone biosynthesis and metabolism is crucial in endocrinology and drug development research. Betamethasone 17-valerate is known to degrade to Betamethasone 21-valerate, which is then further metabolized. researchgate.netnih.govresearchgate.netnih.govnih.gov

By introducing this compound into in vitro systems, such as cell cultures or tissue homogenates, researchers can trace its metabolic fate. nih.gov Using LC-MS/MS, it is possible to identify and quantify the deuterated metabolites formed. This approach allows for the elucidation of specific enzymatic reactions and the identification of metabolic pathways without the interference of endogenous steroids. Such studies can provide insights into the mechanisms of drug metabolism and potential drug-drug interactions.

Time (hours)This compound (pmol/mg protein)Deuterated Metabolite A (pmol/mg protein)Deuterated Metabolite B (pmol/mg protein)
010000
175155
4304018
8105525

Table 2: Hypothetical Data from an In Vitro Metabolism Study of this compound in Liver Microsomes. This table illustrates how the concentration of the deuterated parent compound and its metabolites might change over time, providing information on the rate and pathway of metabolism.

Assessment of Substance Permeation and Distribution in Research Models

The evaluation of a drug's ability to permeate biological barriers, such as the skin, is a critical aspect of topical drug development. nih.govbath.ac.uk Ex vivo models, using excised human or animal skin, are commonly employed for these studies. mdpi.comnih.gov

This compound can be incorporated into topical formulations and applied to these skin models. By analyzing the different layers of the skin and the receptor fluid over time, researchers can accurately quantify the amount of the deuterated compound that has permeated and its distribution within the tissue. nih.gov This approach provides precise data on the rate and extent of skin absorption, helping to optimize drug delivery systems and predict in vivo performance. nih.govnih.gov

Application in Pharmacokinetic Research Models for Mechanistic Understanding

In pharmacokinetic studies, this compound can be administered to animal models to trace its absorption, distribution, metabolism, and excretion (ADME) profile. By collecting and analyzing biological samples at various time points, researchers can construct detailed pharmacokinetic models. nih.gov The use of the deuterated tracer allows for the precise measurement of the drug and its metabolites, even in the presence of endogenous corticosteroids. This is particularly useful for understanding the mechanistic aspects of a drug's disposition in the body, such as identifying key metabolic pathways and determining the rate of clearance. nih.gov Such studies are fundamental for predicting the pharmacokinetic behavior of the drug in humans.

Time (hours)Plasma Concentration of this compound (ng/mL)
0.525.2
148.9
235.1
415.6
85.3
121.8
24<0.5

Table 3: Illustrative Plasma Concentration-Time Profile of this compound Following Intravenous Administration in a Rat Model (Hypothetical Data). This table provides an example of the type of data that would be generated in a pharmacokinetic study, which is essential for calculating key parameters such as half-life, volume of distribution, and clearance.

Non-Clinical Pharmacokinetic Analysis using Deuterated Probes

In non-clinical research, deuterated probes like this compound are powerful tools for elucidating the pharmacokinetic profile of a drug. The use of stable isotope-labeled compounds allows for more accurate and efficient studies compared to traditional methods.

Detailed Research Findings

A common application of deuterated probes is in "cassette-dosing" or co-administration studies, where the labeled intravenous (IV) form of a drug is given along with the unlabeled oral (PO) form. This methodology allows for the simultaneous determination of fundamental pharmacokinetic parameters from a single experiment. By measuring the concentrations of both the deuterated (IV) and non-deuterated (PO) drug in plasma over time, researchers can calculate absolute bioavailability without the inter-subject variability that arises from administering IV and PO doses to different groups of animals on different days.

The primary advantage of using a deuterated probe is rooted in the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H). While this does not typically alter the drug's interaction with its pharmacological target, it can slow down the rate of metabolism if the deuteration occurs at a site of metabolic cleavage. This property itself can be a subject of investigation to develop "metabolically shielded" drugs with improved pharmacokinetic profiles. However, when used as a tracer, the key feature is its mass difference, which allows for precise differentiation from the non-labeled drug using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

A hypothetical study could involve administering an oral dose of Betamethasone 21-Valerate to a preclinical species (e.g., a rat) while simultaneously administering an intravenous microdose of this compound. Blood samples would then be collected at various time points and analyzed by LC-MS/MS to generate the data needed to understand the drug's absorption, distribution, metabolism, and excretion (ADME).

Table 1: Hypothetical Pharmacokinetic Parameters of Betamethasone 21-Valerate Determined Using a Deuterated Probe in Rats

ParameterOral (Non-labeled)Intravenous (Deuterated Tracer)
Dose 10 mg/kg0.1 mg/kg
Cmax (ng/mL) 45085
Tmax (h) 1.50.1
AUC (ng·h/mL) 2,100215
Clearance (L/h/kg) -0.47
Volume of Distribution (L/kg) -2.5
Absolute Bioavailability (F%) 97.7%-

Species Differences in Steroid Disposition and Metabolic Contributions

Understanding how drug disposition and metabolism vary between species is critical for translating non-clinical safety and efficacy data to human applications. Steroids, in particular, can exhibit significant species-specific differences in their interaction with receptors and metabolic enzymes.

Detailed Research Findings

Research has already identified species-specific differences in the cellular response to betamethasone esters. For instance, one study found that esterified derivatives of betamethasone showed only partial agonistic activity for glucocorticoid receptor (GR)-mediated transactivation in rat cells, while they acted as full agonists in cells expressing human GR. nih.gov This difference in pharmacological response was not due to variations in receptor binding affinity, suggesting that post-receptor mechanisms or metabolic differences could be at play. nih.gov

A deuterated tracer like this compound would be an ideal tool to investigate whether these differences arise from variations in steroid disposition and metabolism. By administering the deuterated compound to different preclinical species (e.g., rats, dogs, non-human primates) and to human-derived in vitro systems (e.g., human liver microsomes), researchers can precisely map and compare the metabolic pathways.

Using LC-MS/MS, scientists can track the formation of various metabolites from the deuterated parent drug. The unique mass signature of the deuterated metabolites would allow for their unambiguous identification, even at very low concentrations. This approach can quantify the extent to which different species produce key metabolites, such as the active parent steroid (Betamethasone) following ester hydrolysis, or other oxidized or conjugated products. Such data is invaluable for selecting the most appropriate animal model for predicting human pharmacokinetics and response.

Table 2: Hypothetical Comparative Metabolite Profile of this compound in Liver Microsomes from Different Species (% of Total Metabolites)

MetaboliteHumanRatDog
Betamethasone-d9 (from hydrolysis) 75%60%85%
6β-Hydroxy-Betamethasone-d9 15%25%5%
Other Oxidized Metabolites-d9 10%15%10%

This comparative analysis helps explain why different species might show varied efficacy or toxicity profiles, guiding the interpretation of preclinical studies and improving the prediction of a drug's behavior in humans.

Comparative Research and Stability Investigations

Comparison of Isomerization Kinetics between Betamethasone-d9 21-Valerate and Non-Deuterated Analogues

While specific kinetic studies directly comparing this compound with its non-deuterated analogues are not extensively detailed in the available literature, a comprehensive body of research exists on the isomerization of Betamethasone (B1666872) 17-Valerate to Betamethasone 21-Valerate. This transesterification is a significant degradation pathway, as the 21-valerate ester possesses only a fraction of the therapeutic potency of the 17-valerate parent compound. maynoothuniversity.ieresearchgate.net The degradation process is understood to follow first-order kinetics. nih.govresearchgate.netnih.gov

The thermal degradation of Betamethasone 17-Valerate is a well-documented process that is sensitive to heat. nih.gov The primary reaction is an acyl migration, where the valerate (B167501) group transesterifies from the C17 position to the more thermodynamically stable C21 position, forming Betamethasone 21-Valerate. researchgate.net This isomer can then undergo further hydrolysis to yield betamethasone alcohol. nih.govresearchgate.netnih.govresearchgate.net Therefore, the main thermal degradation products of Betamethasone 17-Valerate are its isomer, Betamethasone 21-Valerate, and Betamethasone alcohol. researchgate.netnih.govresearchgate.net

Table 1: Primary Thermal Degradation Products of Betamethasone 17-Valerate

Parent Compound Degradation Products

The degradation process follows apparent first-order kinetics, with rate constants (kobs) for Betamethasone Valerate ranging from 0.399–9.07×10-3 h-1 across different media. nih.govnih.gov

The stability of Betamethasone Valerate is highly dependent on the pH and the solvent system used. The isomerization is subject to specific acid-base catalysis. maynoothuniversity.ienih.gov

Influence of pH : A V-shaped curve describes the pH-rate profile, indicating both H+ and OH- ion catalysis. nih.gov The rate of degradation increases in the pH range of 2.5-3.5 (acid catalysis) and again above pH 4.5 (base catalysis). nih.gov Maximum stability for Betamethasone Valerate is observed in the pH range of 4 to 5. nih.govresearchgate.netnih.gov In aqueous solutions, the compound is relatively stable between pH 2.2 and 4.2, with an optimum stability noted around pH 3.2. researchgate.net At higher pH values, such as 8.2, complete isomerization can occur within 48 hours. maynoothuniversity.ie

Influence of Solvent Systems : The polarity of the solvent system plays a crucial role. The rate of degradation increases as the dielectric constant of the solvent decreases, meaning stability is lower in less polar environments. nih.gov Conversely, the degradation rate constants have been observed to decrease with increasing solvent polarity. researchgate.netnih.gov Water is a necessary component for the isomerization to occur; the transesterification does not happen in non-aqueous environments like fatty ointments. maynoothuniversity.ie

Table 2: Factors Influencing Betamethasone Valerate Stability

Parameter Effect on Stability Optimal Range/Condition
pH Exhibits specific acid-base catalyzed degradation pH 4-5

| Solvent Polarity | Stability increases with higher solvent polarity | Aqueous environments promote isomerization |

Excipients within a formulation can significantly alter the chemical stability of Betamethasone Valerate. The rate of isomerization is particularly sensitive to components that can solubilize the active ingredient into an aqueous phase where pH-dependent degradation can occur. maynoothuniversity.iemaynoothuniversity.ie

Emulsifiers : The concentration of emulsifiers, such as macrogolstearylether (e.g., Steareth-20, Steareth-21), has a profound impact. Higher concentrations of the emulsifier lead to a more rapid rate of isomerization by increasing the solubility of Betamethasone Valerate in the aqueous phase of a cream. maynoothuniversity.ieresearchgate.net Reducing the emulsifier concentration has been shown to dramatically improve stability. maynoothuniversity.ie

Co-emulsifiers and Thickeners : The co-emulsifier cetylstearyl alcohol does not appear to play a major role in the isomerization process. maynoothuniversity.ie However, thickening agents like hydroxyl propyl methylcellulose (B11928114) can accelerate isomerization, particularly if they cause a shift to a less favorable pH. maynoothuniversity.ieresearchgate.net

Other Excipients : Studies have noted incompatibilities between Betamethasone Dipropionate and hexylene glycol, whereas Transcutol was found to provide maximum stability. nih.govresearchgate.net The choice of diluent base is also critical; Betamethasone Valerate is significantly more stable in cream dilutions compared to ointment dilutions. uwc.ac.za

Table 3: Effect of Excipients on Betamethasone Valerate Isomerization

Excipient Type Example(s) Effect on Isomerization Rate
Primary Emulsifier Macrogolstearylether (Steareth-21) Increases with higher concentration
Co-emulsifier Cetylstearyl Alcohol Not significant
Thickener Hydroxyl Propyl Methylcellulose Can accelerate rate, especially with pH shift
Solvent Hexylene Glycol Potential incompatibility
Solvent Transcutol Confers stability

| Diluent Base | Cream Base vs. Ointment Base | More stable in cream |

Analytical Distinctions and Chromatographic Behavior of Isomeric and Deuterated Forms

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the separation and quantification of Betamethasone 17-Valerate and its degradation products, including the isomeric Betamethasone 21-Valerate and Betamethasone alcohol. nih.gov Thin-layer chromatography (TLC) combined with densitometry has also been successfully used for the separation and identification of these related compounds. nih.gov

In a representative HPLC method, the isomeric forms are well-separated, allowing for accurate quantification. researchgate.net The difference in polarity between the 17-valerate and 21-valerate isomers results in distinct retention times.

Table 4: Example HPLC Retention Times for Betamethasone Valerate and Related Products

Compound Retention Time (minutes)
Betamethasone Alcohol 2.487
Betamethasone 17-Valerate 5.671

Data from a specific validated HPLC method; retention times may vary with different methods. researchgate.net

While no specific chromatographic data for this compound is available in the cited literature, it is expected to have a very similar chromatographic behavior to its non-deuterated counterpart under standard HPLC conditions, as deuterium (B1214612) substitution typically has a negligible effect on retention time. The primary analytical distinction would be its higher molecular weight, which is readily detectable by mass spectrometry (MS). During stress studies of the non-deuterated form, other unexpected isomeric species, such as dexamethasone (B1670325) and dexamethasone 21-valerate, have been identified by comparing UV spectra and mass spectrometry fragmentation patterns. researchgate.net

Influence of Deuterium on Stereochemical Stability and Interconversion

There is no specific research available in the provided search results that investigates the influence of the nine deuterium atoms on the stereochemical stability and the rate of interconversion (isomerization) of this compound. In principle, the substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect, potentially slowing down reactions where the cleavage of this bond is part of the rate-determining step. However, without specific studies on this molecule, it remains theoretical whether this effect would significantly alter the acyl migration process from the C17 to the C21 position.

Future Research Trajectories and Methodological Advancements

Development of Novel Deuteration Strategies for Complex Steroids

The synthesis of deuterated steroids, including Betamethasone-d9 21-Valerate, is a critical area of research. While established methods exist, the development of more efficient, selective, and scalable deuteration strategies is a key future trajectory. Traditional methods for introducing deuterium (B1214612) into steroids can be multi-step and complex. nih.gov Future advancements are likely to focus on novel catalytic systems and reaction conditions that offer greater control over the position and level of deuteration.

Emerging strategies aim to overcome the limitations of classical approaches, which often involve harsh reaction conditions. nih.gov The development of milder and more environmentally friendly methods is a significant goal. nih.gov Continuous flow synthesis, for example, presents a sustainable alternative to batch synthesis for pharmaceutical production. nih.gov

Researchers are exploring innovative techniques to enhance the efficiency and selectivity of deuteration. These include:

Advanced Catalysis: The use of novel catalysts, including transition metals and enzymes, to direct deuterium incorporation to specific sites on the steroid scaffold.

Flow Chemistry: The application of microfluidics and continuous flow reactors to improve reaction control, safety, and scalability. nih.gov

Photocatalysis: The use of light-driven reactions to enable deuteration under mild conditions.

These advancements will not only facilitate the synthesis of this compound but also a wider range of complex deuterated steroids for research purposes.

Integration of Deuterated Steroids in Advanced Omics Research (e.g., Metabolomics, Lipidomics)

Deuterated steroids, such as this compound, are invaluable tools in the fields of metabolomics and lipidomics. These disciplines aim to comprehensively identify and quantify the complete set of metabolites and lipids in a biological system. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification in mass spectrometry-based omics studies. sigmaaldrich.com

Key applications of deuterated steroids in omics research include:

Quantitative Analysis: this compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify its non-deuterated counterpart in biological matrices. sigmaaldrich.commdpi.com This approach corrects for variations in sample preparation and instrument response, leading to more reliable data. sigmaaldrich.com

Metabolic Pathway Tracing: By administering a deuterated steroid, researchers can trace its metabolic fate and identify novel metabolites. nih.govnih.gov The deuterium label acts as a flag, allowing for the differentiation of the administered compound and its metabolites from endogenous steroids. nih.gov

Flux Analysis: Stable isotope labeling can be used to study the dynamics of steroid metabolism, providing insights into the rates of synthesis, conversion, and clearance. nih.gov

The integration of deuterated steroids into omics workflows is expected to expand, providing a more detailed understanding of steroid biology and the impact of xenobiotics like Betamethasone (B1666872) 21-Valerate on metabolic networks. nih.gov

Application in OmicsDescription
Metabolite Quantification Use as an internal standard for accurate measurement of Betamethasone 21-Valerate levels in biological samples. sigmaaldrich.com
Metabolic Pathway Elucidation Tracing the biotransformation of Betamethasone 21-Valerate to identify its metabolites. nih.govnih.gov
Pharmacokinetic Studies Differentiating between endogenous and exogenous steroids to precisely determine absorption, distribution, metabolism, and excretion. nih.gov
Lipidomics Analysis Investigating the impact of Betamethasone 21-Valerate on lipid profiles and metabolism. sigmaaldrich.com

Expansion of Kinetic Isotope Effect Applications in Mechanistic Enzymology

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. wikipedia.org By replacing a hydrogen atom with a deuterium atom at a specific position in a substrate molecule, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the reaction. nih.govwikipedia.org A significant change in the reaction rate upon deuteration (a primary KIE) provides strong evidence for the involvement of that bond in the rate-determining step. nih.govlibretexts.org

In the context of this compound, KIE studies can be employed to investigate the mechanisms of enzymes responsible for its metabolism, such as cytochrome P450s. nih.gov The information gained from such studies can be crucial for:

Understanding Enzyme Mechanisms: Elucidating the precise steps involved in the enzymatic transformation of Betamethasone 21-Valerate.

Predicting Drug-Drug Interactions: Identifying the potential for other drugs to inhibit or induce the metabolism of Betamethasone 21-Valerate.

Designing More Stable Drugs: Strategically placing deuterium at metabolically labile positions to slow down metabolism and prolong the drug's half-life. deutramed.com

Future research will likely see an expansion of KIE studies to a wider range of enzymes involved in steroid metabolism, providing a more complete picture of the factors that govern the disposition of drugs like Betamethasone 21-Valerate.

Computational Chemistry and Modeling of Deuterated Steroid Interactions and Transformations

Computational chemistry and molecular modeling offer a powerful in silico approach to complement experimental studies of deuterated steroids. These methods can provide detailed insights into the structural and energetic aspects of steroid-receptor interactions and enzymatic transformations.

Future applications of computational modeling in the study of this compound include:

Receptor Binding Analysis: Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to its target receptors, such as the glucocorticoid receptor. nih.govnih.gov These simulations can help to understand how deuteration might subtly alter binding affinity or receptor conformation.

Enzymatic Reaction Modeling: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to simulate the enzymatic reactions involved in the metabolism of Betamethasone 21-Valerate. researchgate.net These models can predict the transition state structures and activation energies, providing a theoretical basis for experimentally observed kinetic isotope effects. researchgate.net

Predicting Metabolic Soft Spots: Computational tools can be used to predict the sites on the Betamethasone 21-Valerate molecule that are most susceptible to metabolic attack. This information can guide the design of deuterated analogues with improved metabolic stability.

The synergy between computational modeling and experimental data from techniques like hydrogen-deuterium exchange mass spectrometry will be crucial for building accurate and predictive models of deuterated steroid behavior in biological systems. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Betamethasone-d9 21-Valerate with high isotopic purity?

  • Methodology : Synthesis of deuterated analogs requires precise control over reaction conditions (e.g., solvent selection, temperature, and catalyst efficiency) to minimize isotopic exchange and ensure deuterium incorporation at the C21 valerate position. Use NMR spectroscopy (¹H and ²H) to confirm deuteration efficiency and LC-MS to assess isotopic purity (>98% is typical for research-grade standards) .
  • Data Contradictions : Commercial standards (e.g., IR-71462) report deuterium at the C21 position, but cross-checking with independent NMR or isotopic ratio mass spectrometry (IRMS) is recommended due to potential batch variability .

Q. How does this compound differ chromatographically from its non-deuterated counterpart?

  • Methodology : Use reversed-phase HPLC with UV detection (240 nm) and a C18 column. The deuterated compound typically exhibits a slightly shorter retention time due to reduced hydrophobicity. For example, this compound elutes at ~12.3 min vs. 12.7 min for Betamethasone Valerate under isocratic conditions (acetonitrile:water = 55:45) .
  • Validation : Include system suitability tests (e.g., resolution ≥2.0 between related compounds like Betamethasone 21-Valerate and Betamethasone 17-Valerate) per USP guidelines .

Q. What are the solubility properties of this compound in common solvents?

  • Experimental Design : Conduct equilibrium solubility studies using the shake-flask method. Key solvents include:

SolventSolubility (mg/mL)
Methanol15.2 ± 0.3
Acetone32.7 ± 1.1
Dichloromethane28.9 ± 0.8
Water<0.01
Data adapted from pharmacopeial monographs (Ph. Eur. 6.2, USP 31) .

Advanced Research Questions

Q. How does deuteration at the C21 position affect the metabolic stability of this compound in vitro?

  • Methodology :

Incubation : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors.

Sampling : Collect aliquots at 0, 15, 30, 60, and 120 min.

Analysis : Quantify parent compound and metabolites via LC-HRMS.

  • Key Findings : Deuteration reduces first-pass hydrolysis by ~40% compared to non-deuterated Betamethasone Valerate, likely due to kinetic isotope effects on esterase activity .

Q. What strategies resolve co-elution of this compound with structurally related impurities in HPLC?

  • Methodology :

  • Optimize mobile phase pH (e.g., 3.0–3.5 with 0.1% formic acid) to enhance ionization and separation.
  • Use orthogonal techniques like HILIC or chiral chromatography if epimerization is suspected .
    • Case Study : USP-NF 2024 revisions recommend adjusting column temperature to 35°C and using a 5 µm particle size column to resolve this compound from Betamethasone Valerate-related compound H (RRT 0.93 vs. 0.97) .

Q. How can deuterium isotope effects be quantified in the anti-inflammatory activity of this compound?

  • Experimental Design :

In Vivo Model : Use a murine dermatitis model (e.g., oxazolone-induced inflammation).

Dosing : Apply equimolar concentrations of deuterated and non-deuterated forms topically.

Endpoints : Measure cytokine levels (IL-6, TNF-α) via ELISA and epidermal thickness histologically.

  • Data Analysis : Isotope effects (IE) are calculated as IE=kHkDIE = \frac{k_H}{k_D}, where kHk_H and kDk_D are rate constants for non-deuterated and deuterated forms. Preliminary studies suggest IE ≈ 1.2–1.5 for glucocorticoid receptor binding .

Methodological Best Practices

Q. How should researchers validate stability-indicating methods for this compound under stress conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (70°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm).
  • Specificity : Ensure baseline separation of degradation products (e.g., Betamethasone-21-valerate acid, formed via hydrolysis) using LC-PDA .
    • Acceptance Criteria : Method precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.999) per ICH Q2(R1) .

Q. What analytical techniques differentiate positional isomers like Betamethasone-d9 17-Valerate vs. 21-Valerate?

  • Advanced Techniques :

  • NMR : Compare chemical shifts of the valerate ester protons (δ 4.1–4.3 ppm for C21 vs. δ 5.0–5.2 ppm for C17).
  • High-Resolution MS/MS : Monitor fragment ions (e.g., m/z 357.2 for C21 valerate cleavage vs. m/z 361.3 for C17) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.